molecular formula C11H20ClN3O B2463092 4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride CAS No. 1351502-90-3

4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride

Cat. No.: B2463092
CAS No.: 1351502-90-3
M. Wt: 245.75
InChI Key: AWQBBHDAPGPKTJ-UHFFFAOYSA-N
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Description

4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a compound that belongs to the class of organic compounds known as piperidinecarboxylic acids. These compounds contain a piperidine ring which bears a carboxylic acid group. The 1,2,4-oxadiazole ring is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms, known for its unique bioisosteric properties and a wide spectrum of biological activities .

Mechanism of Action

Target of Action

The primary targets of 4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride are currently unknown. This compound is a derivative of 1,2,4-oxadiazole, which is known to be a bioactive motif present in several natural products . .

Mode of Action

It’s worth noting that 1,2,4-oxadiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects . The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research.

Biochemical Pathways

Given the lack of specific information about the compound’s targets and mode of action, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Based on the known activities of 1,2,4-oxadiazole derivatives, it’s plausible that this compound could influence a variety of cellular processes and pathways .

Result of Action

Given the known bioactivities of 1,2,4-oxadiazole derivatives, it’s possible that this compound could have a range of effects at the molecular and cellular levels .

Preparation Methods

The synthesis of 4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride typically involves the reaction of tert-butylamidoxime with 4-aminobenzonitrile in the presence of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts. This reaction proceeds through the formation of a nitrile oxide intermediate, which undergoes 1,3-dipolar cycloaddition to form the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

4-(5-tert-Butyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride can be compared with other similar compounds, such as:

These compounds share the 1,2,4-oxadiazole core but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound.

Properties

IUPAC Name

5-tert-butyl-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O.ClH/c1-11(2,3)10-13-9(14-15-10)8-4-6-12-7-5-8;/h8,12H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQBBHDAPGPKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NO1)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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